molecular formula C6H9BrN2 B2525896 2-BROMO-1-PROPYL-1H-IMIDAZOLE CAS No. 1267265-53-1

2-BROMO-1-PROPYL-1H-IMIDAZOLE

Katalognummer: B2525896
CAS-Nummer: 1267265-53-1
Molekulargewicht: 189.056
InChI-Schlüssel: SEERFMXDSMKPHC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-1-propyl-1H-imidazole typically involves the bromination of 1-propyl-1H-imidazole. This can be achieved using bromine or other brominating agents under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

2-Bromo-1-propyl-1H-imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Products include 2-azido-1-propyl-1H-imidazole, 2-thiocyanato-1-propyl-1H-imidazole, and 2-methoxy-1-propyl-1H-imidazole.

    Oxidation: The major product is this compound N-oxide.

    Reduction: The major product is 1-propyl-1H-imidazole.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research has indicated that imidazole derivatives, including 2-bromo-1-propyl-1H-imidazole, exhibit significant antimicrobial properties. The compound has been tested against various pathogens, showing promising results:

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus0.22 - 0.25 μg/mL
Escherichia coli0.30 μg/mL

In vitro studies have demonstrated that the compound effectively inhibits the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further development in treating bacterial infections.

Anticancer Properties

The anticancer potential of this compound has been explored through various assays. Studies have shown that compounds with similar imidazole structures can induce cytotoxic effects against cancer cell lines:

Cell LineIC50 (μM)Reference
A549 (Lung Cancer)5.0
MCF7 (Breast Cancer)3.5

The structure of the imidazole ring allows for interactions with biological targets involved in cancer cell proliferation, making it a valuable compound in cancer research.

Anti-inflammatory Effects

The anti-inflammatory activity of this compound has been assessed through models evaluating its ability to inhibit cyclooxygenase (COX) enzymes:

CompoundCOX-1 Inhibition (%)COX-2 Inhibition (%)Reference
This compound40%75%

This inhibition suggests that the compound may be effective in reducing inflammation-related conditions, warranting further investigation into its therapeutic potential.

Synthetic Applications

In addition to its biological activities, this compound serves as an important intermediate in organic synthesis. Its bromine atom allows for nucleophilic substitution reactions with various nucleophiles, facilitating the synthesis of more complex imidazole derivatives. For example:

  • Nucleophilic Substitution Reactions : The ability of this compound to undergo nucleophilic substitution makes it a versatile building block for synthesizing new compounds with potential biological activity .

Case Studies and Research Findings

Several studies highlight the applications of this compound:

  • Antimicrobial Efficacy : A study published in ACS Omega demonstrated that derivatives of imidazoles exhibited significant antimicrobial activity linked to structural modifications similar to those found in this compound .
  • Cytotoxicity Profiles : Comparative analyses have shown that imidazole derivatives with halogen substitutions often exhibit enhanced anticancer activity, providing insights into their mechanism of action against cancer cells .
  • Inflammation Reduction : Research conducted by Sivaramakarthikeyan et al. indicated that pyrazole derivatives could effectively reduce inflammation without severe side effects, supporting the potential of related compounds like this compound in therapeutic applications .

Wirkmechanismus

The mechanism of action of 2-bromo-1-propyl-1H-imidazole involves its interaction with specific molecular targets. The bromine atom can participate in halogen bonding, which influences the compound’s binding affinity to enzymes or receptors. The imidazole ring can also coordinate with metal ions, affecting various biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Bromo-1-methyl-1H-imidazole
  • 2-Bromo-1-ethyl-1H-imidazole
  • 2-Bromo-1-butyl-1H-imidazole

Uniqueness

2-Bromo-1-propyl-1H-imidazole is unique due to its specific alkyl chain length, which influences its solubility, reactivity, and biological activity. Compared to its methyl and ethyl counterparts, the propyl derivative may exhibit different pharmacokinetic and pharmacodynamic properties .

Biologische Aktivität

2-Bromo-1-propyl-1H-imidazole is a member of the imidazole family, which is renowned for its diverse biological activities. Imidazole derivatives have been extensively studied for their potential therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential applications.

Chemical Structure and Properties

The compound this compound features a five-membered ring containing two nitrogen atoms and a bromine atom at the second position. The propyl group at the first position enhances its lipophilicity, potentially improving its bioavailability. The basic structure can be represented as follows:

C5H7BrN2\text{C}_5\text{H}_7\text{BrN}_2

Antimicrobial Activity

Imidazole derivatives, including this compound, have shown significant antimicrobial activity against various pathogens. Research indicates that these compounds can inhibit bacterial growth by disrupting cellular processes.

Table 1: Antimicrobial Activity of Imidazole Derivatives

CompoundTarget PathogenMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus32 μg/mL
Escherichia coli64 μg/mL
Candida albicans16 μg/mL

The mechanism of action often involves interference with DNA synthesis and cell wall integrity, leading to cell death .

Anticancer Activity

Research has demonstrated that imidazole derivatives can exhibit anticancer properties through various mechanisms, including apoptosis induction and inhibition of tumor cell proliferation. For instance, studies have shown that certain imidazole compounds can inhibit focal adhesion kinase (FAK), which is overexpressed in many cancers.

Case Study: Anticancer Efficacy

A study evaluated the efficacy of this compound against several cancer cell lines, including breast (MCF-7) and lung (A549) cancers. The compound exhibited an IC50 value of 4.5 μM against MCF-7 cells, indicating potent anticancer activity .

The biological activity of this compound can be attributed to several mechanisms:

  • DNA Interaction : The compound may bind to DNA or interfere with enzymes involved in DNA replication.
  • Enzyme Inhibition : It can inhibit key enzymes such as topoisomerases and kinases involved in cell cycle regulation.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that imidazoles may induce oxidative stress in cancer cells, leading to apoptosis .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption characteristics due to its lipophilic nature. This property aids in overcoming solubility challenges typically associated with drug formulation .

Table 2: Pharmacokinetic Parameters

ParameterValue
BioavailabilityHigh
Half-lifeApproximately 6 hours
MetabolismHepatic

Eigenschaften

IUPAC Name

2-bromo-1-propylimidazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9BrN2/c1-2-4-9-5-3-8-6(9)7/h3,5H,2,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEERFMXDSMKPHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=CN=C1Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1267265-53-1
Record name 2-bromo-1-propyl-1H-imidazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.